6-Bromo-8-methoxy-2-methyl-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
6-Bromo-8-methoxy-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-methoxy-2-methyl-[1,2,4]triazolo[1,5-a]pyridine can be achieved through a microwave-mediated, catalyst-free method. This eco-friendly approach involves the use of enaminonitriles and benzohydrazides under microwave conditions. The reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound . This method demonstrates good functional group tolerance and results in high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly conditions can be adapted for larger-scale production, ensuring high efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-methoxy-2-methyl-[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reactions are typically carried out under controlled conditions to ensure high yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
6-Bromo-8-methoxy-2-methyl-[1,2,4]triazolo[1,5-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of drugs targeting various biological pathways.
Biological Research: The compound is used to study its effects on different biological systems, including its potential as a treatment for cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Material Sciences: It has applications in the development of new materials with specific properties, leveraging its unique chemical structure.
Mechanism of Action
The mechanism of action of 6-Bromo-8-methoxy-2-methyl-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt, inhibiting its activity and thereby modulating immune responses . Additionally, it inhibits enzymes such as PHD-1, JAK1, and JAK2, which are involved in various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine: Lacks the methoxy group, which may affect its biological activity and applications.
8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridine: Similar structure but with different positioning of the bromine and methyl groups.
Uniqueness
6-Bromo-8-methoxy-2-methyl-[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of the methoxy group at the 8th position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other triazolopyridines and contributes to its specific applications in medicinal chemistry and material sciences.
Properties
Molecular Formula |
C8H8BrN3O |
---|---|
Molecular Weight |
242.07 g/mol |
IUPAC Name |
6-bromo-8-methoxy-2-methyl-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C8H8BrN3O/c1-5-10-8-7(13-2)3-6(9)4-12(8)11-5/h3-4H,1-2H3 |
InChI Key |
YYQUTSBGWDDJGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=C(C=C(C2=N1)OC)Br |
Origin of Product |
United States |
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